2,4-Dinitro-6-(tetrazol-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-6-(tetrazol-1-yl)phenol is a compound that belongs to the class of nitrophenols and tetrazoles. It is known for its energetic properties and is used in various applications, particularly in the field of energetic materials. The compound consists of a phenol ring substituted with two nitro groups and a tetrazole ring, which contributes to its high energy content and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(tetrazol-1-yl)phenol typically involves the nitration of a phenol derivative followed by the introduction of a tetrazole ring. One common method involves the nitration of 2,4-dinitrophenol using a mixture of nitric acid and sulfuric acid. The resulting 2,4-dinitrophenol is then reacted with sodium azide in the presence of a suitable catalyst to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-6-(tetrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation products include quinones and other oxidized derivatives.
Reduction: Reduction leads to the formation of 2,4-diamino-6-(tetrazol-1-yl)phenol.
Substitution: Substitution reactions yield various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-6-(tetrazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-6-(tetrazol-1-yl)phenol involves its ability to release a significant amount of energy upon decomposition. The nitro groups and tetrazole ring contribute to the compound’s high energy content. Upon activation, the compound undergoes rapid decomposition, releasing gases and heat. This property makes it useful in applications requiring high-energy materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the tetrazole ring.
2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol: Another nitrophenol with a tetrazole ring but different substitution pattern.
Picric Acid: Contains three nitro groups on a phenol ring but no tetrazole ring.
Uniqueness
2,4-Dinitro-6-(tetrazol-1-yl)phenol is unique due to the presence of both nitro groups and a tetrazole ring, which contribute to its high energy content and reactivity. This combination makes it particularly useful in the field of energetic materials, where high energy release is required .
Eigenschaften
CAS-Nummer |
206444-04-4 |
---|---|
Molekularformel |
C7H4N6O5 |
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
2,4-dinitro-6-(tetrazol-1-yl)phenol |
InChI |
InChI=1S/C7H4N6O5/c14-7-5(11-3-8-9-10-11)1-4(12(15)16)2-6(7)13(17)18/h1-3,14H |
InChI-Schlüssel |
VPBHUWXWBDHQKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N2C=NN=N2)O)[N+](=O)[O-])[N+](=O)[O-] |
Löslichkeit |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.